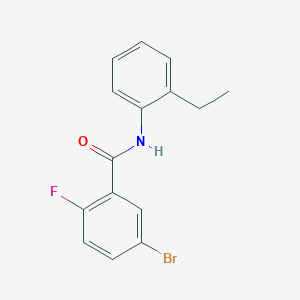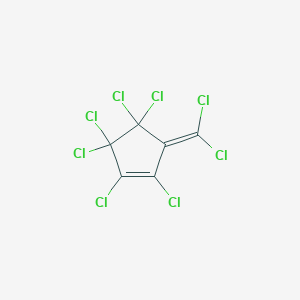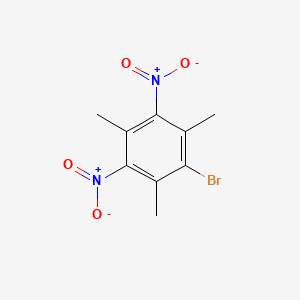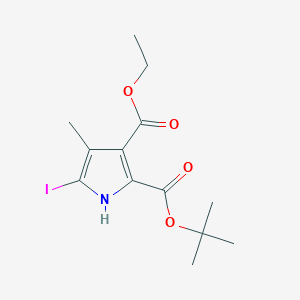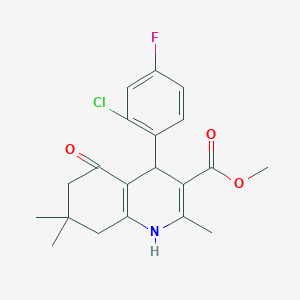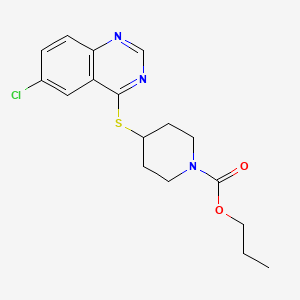
Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring system substituted with a chlorine atom and a thioether linkage to a piperidinecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation: The thioether linkage is formed by reacting the chlorinated quinazoline with a thiol derivative, such as propylthiol, under basic conditions.
Piperidinecarboxylate Introduction: The final step involves the esterification of the thioquinazoline intermediate with piperidinecarboxylic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the thioether linkage, potentially leading to the formation of dihydroquinazoline derivatives or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives and thiols.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes, receptors, or other proteins, modulating their activity. The thioether linkage and piperidinecarboxylate moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-((6-Chloro-4-quinazolinyl)thio)benzoic acid: Similar quinazoline core with a different substituent.
6-Chloro-4-(methylthio)quinazoline: Similar quinazoline core with a methylthio substituent.
4-((6-Chloro-4-quinazolinyl)thio)phenol: Similar quinazoline core with a phenol substituent.
Uniqueness
Propyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is unique due to the presence of the piperidinecarboxylate moiety, which can influence its biological activity and physicochemical properties. This structural feature may enhance its potential as a lead compound for drug development and other applications.
Propiedades
Número CAS |
325146-08-5 |
|---|---|
Fórmula molecular |
C17H20ClN3O2S |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
propyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H20ClN3O2S/c1-2-9-23-17(22)21-7-5-13(6-8-21)24-16-14-10-12(18)3-4-15(14)19-11-20-16/h3-4,10-11,13H,2,5-9H2,1H3 |
Clave InChI |
QOHMLLIYHYCWTD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


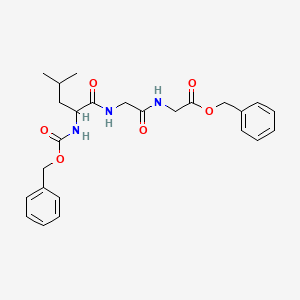
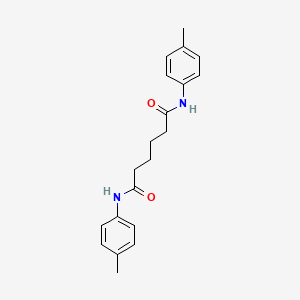
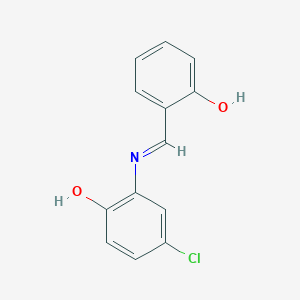


![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)
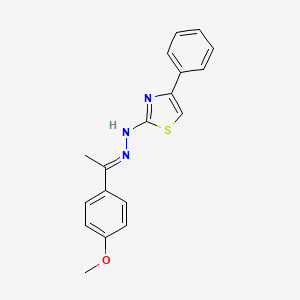
![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)

